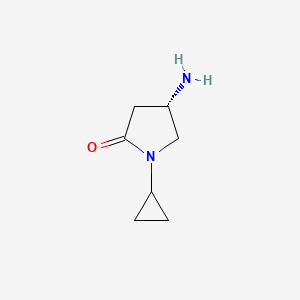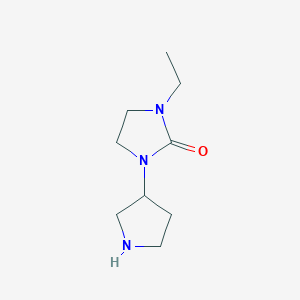
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features an imidazolidinone core with an ethyl group at the first position and a pyrrolidinyl group at the third position. This compound is part of the imidazolidinone family, which is known for its presence in various pharmaceuticals, natural products, and synthetic intermediates .
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions.
Diamination of Olefins: This approach uses olefins as starting materials, which undergo diamination to form the imidazolidinone ring.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives can be cyclized intramolecularly to form the imidazolidinone core.
Aziridine Ring Expansion: Aziridines can be expanded to form the imidazolidinone ring through various catalytic processes.
Industrial production methods often involve the use of metal catalysts and organocatalysts to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one undergoes several types of chemical reactions:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrrolidine: A five-membered ring containing one nitrogen atom.
Imidazolidinone Derivatives: Various derivatives with different substituents at the nitrogen or carbon atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-ethyl-3-pyrrolidin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C9H17N3O/c1-2-11-5-6-12(9(11)13)8-3-4-10-7-8/h8,10H,2-7H2,1H3 |
Clé InChI |
HBJINFKOHYHMDO-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(C1=O)C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


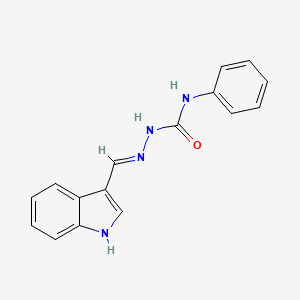
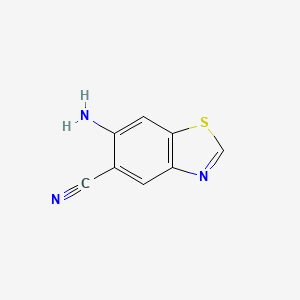
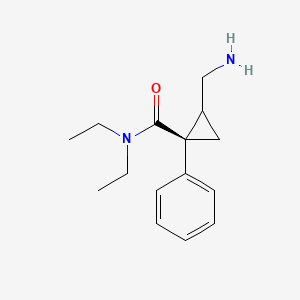
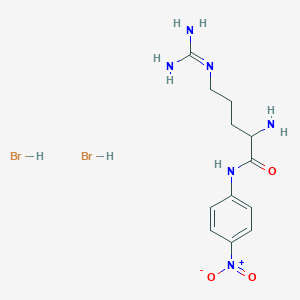
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B14799297.png)
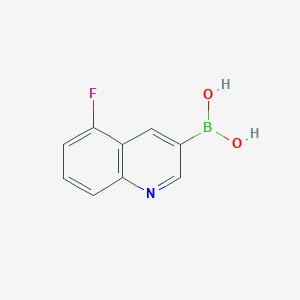
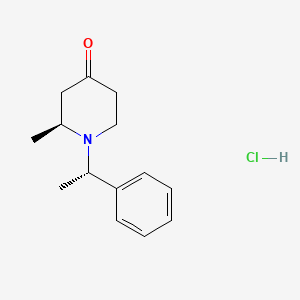
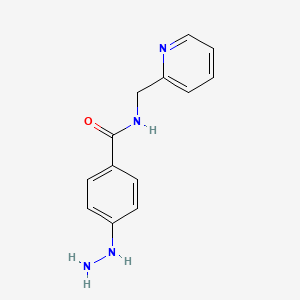
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
![(10R,13S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14799337.png)

![Ethyl 3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14799365.png)
